N-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine
Description
Properties
IUPAC Name |
N-[(3-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c1-15-21(18-10-3-4-11-19(18)24-15)22(25-20-12-5-6-13-23-20)16-8-7-9-17(14-16)26-2/h3-14,22,24H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPOKNXDPYFIHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC(=CC=C3)OC)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target. For instance, some indole derivatives have been found to inhibit polymerization of tubulin, leading to cell apoptosis.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities. For example, some indole derivatives have been found to inhibit the polymerization of tubulin, a key protein in the formation of the cell’s cytoskeleton.
Biological Activity
Synthesis
The synthesis of N-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine typically involves multi-step reactions that incorporate various functional groups to enhance its biological activity. The synthetic pathway often includes:
- Formation of the Indole Moiety : The indole structure can be synthesized through cyclization reactions involving substituted anilines and α,β-unsaturated carbonyl compounds.
- Pyridine Ring Formation : The pyridine component is commonly introduced via nucleophilic substitution reactions or cyclization of appropriate precursors.
- Final Coupling Reaction : The final product is obtained by coupling the indole and pyridine components with the methoxyphenyl group.
Anticancer Activity
This compound has shown promising anticancer properties in various studies. Research indicates that compounds with similar structures can inhibit cell proliferation in several cancer types, including breast and prostate cancers. For instance, analogs containing indole and pyridine rings have demonstrated significant cytotoxic effects against cancer cell lines, with IC50 values often lower than those of standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
Preliminary studies have suggested that this compound may possess antimicrobial properties. Compounds featuring a methoxy group on a phenyl ring have been associated with enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro assays have shown that similar derivatives can inhibit bacterial growth effectively, indicating a potential for further development as antimicrobial agents .
Structure-Activity Relationship (SAR)
The SAR analysis for this compound reveals critical insights into how structural modifications influence biological activity:
| Structural Feature | Activity Impact |
|---|---|
| Methoxy Group | Enhances lipophilicity and cell membrane penetration |
| Indole Substitution | Critical for anticancer activity; specific substitutions can increase potency |
| Pyridine Ring Presence | Important for receptor binding affinity and selectivity |
Studies suggest that the presence of the methoxy group significantly enhances the compound's ability to interact with biological targets, thereby increasing its efficacy .
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer effects of various indole derivatives, this compound was found to exhibit potent activity against MDA-MB-231 (breast cancer) cells. The compound's mechanism of action was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase, as evidenced by flow cytometry analyses.
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests were conducted using this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting strong antibacterial potential.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Rings
a. N-[(2-Methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-3-nitroaniline (Compound 4)
- Key Differences : Replaces the 3-methoxyphenyl group with a 3-nitroaniline moiety.
- This may alter binding kinetics in redox-sensitive biological systems .
b. N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine
- Key Differences: Contains a pyrimidin-2-amine core instead of pyridin-2-amine and includes fluoro (–F) and nitro (–NO₂) substituents.
- Impact : The pyrimidine ring introduces additional nitrogen atoms, which may enhance hydrogen bonding. The fluoro and nitro groups could improve metabolic stability but reduce solubility .
c. N-[2-(2-Methyl-1H-indol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)amine dihydrochloride
- Key Differences : Uses an ethyl linker between indole and pyridine, with a pyridin-3-ylmethyl group instead of pyridin-2-amine.
- The dihydrochloride salt enhances aqueous solubility .
Heterocyclic Core Modifications
a. 4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-(3-nitrophenyl)pyrimidin-2-amine
- Key Differences : Replaces the indole moiety with a thiazole ring and substitutes pyrimidin-2-amine for pyridin-2-amine.
- Impact : The thiazole ring’s sulfur atom may participate in hydrophobic interactions, while the pyrimidine core could alter π-π stacking in target binding sites .
b. 4-Methyl-N-(3-methylphenyl)pyridin-2-amine
Structural and Functional Analysis Table
Q & A
Basic: What synthetic routes are reported for N-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine?
Methodological Answer:
Synthesis typically involves multi-step reactions, including:
- Indole-Pyridine Coupling : Condensation of 2-methylindole derivatives with pyridin-2-amine precursors. For example, Schiff base formation (e.g., imine linkages) using aldehydes or ketones, as seen in analogous compounds ().
- Substitution Reactions : Nucleophilic substitution at the pyridine nitrogen, facilitated by activating groups. Similar methods are described for pyridin-2-amine derivatives in , where alkylation or arylation steps yield substituted amines (e.g., compounds 12–17 with 42–64% yields).
- Purification : Column chromatography or recrystallization to isolate the final product, followed by characterization via NMR and mass spectrometry .
Basic: How is this compound characterized for structural confirmation?
Methodological Answer:
Key characterization techniques include:
- NMR Spectroscopy : and NMR to confirm proton environments and carbon frameworks. Chemical shifts for indole NH (~10–12 ppm), methoxy groups (~3.8 ppm), and pyridine protons (~6–9 ppm) are critical ().
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns. For example, reports molecular ions matching calculated values (e.g., 306–382 Da).
- X-ray Crystallography : If crystals are obtainable, SHELX software ( ) can refine structures to confirm stereochemistry and intermolecular interactions .
Advanced: What strategies optimize yield and purity during synthesis?
Methodological Answer:
Optimization strategies include:
- Catalyst Selection : Use of Lewis acids (e.g., p-toluenesulfonic acid in ) to accelerate condensation reactions.
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, as noted in and .
- Temperature Control : Reflux conditions (e.g., ’s overnight reflux) improve reaction completeness.
- Purification Techniques : Gradient elution in HPLC or flash chromatography to resolve closely eluting byproducts .
Advanced: How does the substitution pattern affect biological activity?
Methodological Answer:
- Methoxy Group Role : The 3-methoxy group on the phenyl ring may enhance lipophilicity and receptor binding, similar to COX-2 inhibitors in , where substituents influence selectivity.
- Indole Core : The 2-methylindole moiety could mimic tryptophan residues in protein binding, as seen in kinase inhibitors ( ).
- SAR Studies : Comparative assays with analogs (e.g., replacing methoxy with halogens) are critical. highlights metabolite correlations with biological responses using statistical models like Lasso regression .
Advanced: Are there computational models predicting binding affinity for this compound?
Methodological Answer:
- Molecular Docking : Tools like AutoDock or Schrödinger Suite model interactions with targets (e.g., CSF1R in ). Validate using crystallographic data ().
- QSAR Models : Quantitative structure-activity relationship (QSAR) analysis correlates substituent electronic properties (Hammett constants) with activity.
- MD Simulations : Assess binding stability over time, leveraging force fields (AMBER, CHARMM) and solvent models .
Advanced: How to resolve contradictions in reported biological data for this compound?
Methodological Answer:
- Assay Standardization : Ensure consistent cell lines, assay conditions (e.g., pH, temperature), and controls. ’s use of feature selection (Boruta algorithm) minimizes confounding variables.
- Meta-Analysis : Pool data from multiple studies, adjusting for batch effects or dosage variations.
- Orthogonal Validation : Confirm activity via independent methods (e.g., SPR for binding affinity, in vivo efficacy in xenografts as in ) .
Advanced: What in vivo models are suitable for evaluating pharmacokinetics?
Methodological Answer:
- Rodent Models : Mouse xenografts ( ) assess tumor penetration and efficacy. Dose compounds via oral gavage or IV, monitoring plasma levels via LC-MS.
- Metabolite Tracking : Isotope labeling (e.g., ) traces metabolic pathways, as in ’s corticosteroid study.
- PK/PD Modeling : Compartmental models predict absorption/distribution parameters, informed by solubility data (e.g., DMSO stock solutions in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
